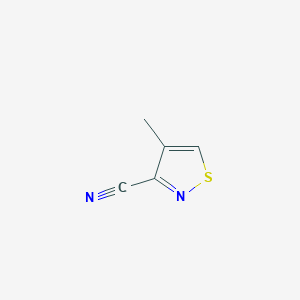

4-Methylisothiazole-3-carbonitrile

Description

Significance of Isothiazole (B42339) and Thiazole (B1198619) Heterocycles in Contemporary Chemical Research

Isothiazole and its isomer, thiazole, are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. numberanalytics.comacs.org These rings are significant scaffolds in chemistry due to their presence in a multitude of biologically active compounds and functional materials. numberanalytics.commedwinpublishers.com The aromatic nature of these rings, arising from the delocalization of π-electrons, contributes to their stability. medwinpublishers.commdpi.com

Thiazole, with the nitrogen and sulfur atoms at positions 1 and 3 respectively, is a component of vitamin B1 (thiamine) and is found in numerous pharmaceuticals, including anticancer, antibacterial, and anti-inflammatory drugs. mdpi.com Its derivatives are integral to the development of various therapeutic agents. numberanalytics.commdpi.com

The isothiazole ring system, first synthesized in 1956, also forms the core of many important molecules. medwinpublishers.com Isothiazole derivatives have found applications in different fields, exhibiting a range of biological properties such as antimicrobial, antiviral, anticancer, and anti-inflammatory activities. researchgate.net They are also utilized in agrochemicals, for instance, in fungicides that work by activating plant defense responses. acs.orgrsc.org The unique chemical properties imparted by the sulfur and nitrogen atoms make both thiazole and isothiazole valuable building blocks in the synthesis of novel molecular structures for materials science and medicinal chemistry. numberanalytics.commedwinpublishers.com

Overview of Carbonitrile Functionality within Heterocyclic Frameworks

The carbonitrile group, a functional group consisting of a carbon atom triple-bonded to a nitrogen atom (-C≡N), is a versatile component in organic synthesis, especially within heterocyclic structures. longdom.org Its presence significantly influences the electronic properties of the heterocyclic ring to which it is attached. As a potent electron-withdrawing group, the nitrile functionality can decrease the electron density of the aromatic ring, affecting its reactivity.

Organic compounds containing a cyano group are valuable reagents in the synthesis of more complex heterocyclic systems. longdom.orgrsc.org The nitrile group can be readily transformed into other functional groups such as amines, carboxylic acids, or amides, making it a key synthetic intermediate. For example, the reduction of a nitrile group can yield a primary amine, while hydrolysis can convert it into a carboxylic acid. This reactivity allows for the construction of a wide variety of molecular architectures from relatively simple nitrile-containing precursors. longdom.org

Research Landscape of 4-Methylisothiazole-3-carbonitrile and its Derivatives

Direct and extensive research specifically focused on this compound is limited in publicly available literature. However, the research landscape can be understood by examining its isomers and related derivatives, which provides insight into the synthesis and potential reactivity of this class of compounds. The synthesis of substituted isothiazoles often involves the cyclization of appropriate precursors. For instance, the synthesis of 3,5-disubstituted isothiazoles can be achieved through a metal-free (4+1) annulation strategy involving β-keto dithioesters or β-keto thioamides with an ammonium (B1175870) acetate (B1210297) source. thieme-connect.com

The synthesis of isomeric compounds like 5-alkylthio-3-methylisothiazole-4-carbonitriles has been documented, starting from the alkylation of the reaction product of sodium 3-iminobutyronitrile and carbon disulfide, followed by iodine oxidation. Furthermore, studies on the synthesis of 3,5-dichloro-4-isothiazolecarbonitrile and its subsequent reactions to create various derivatives highlight the synthetic utility of the isothiazole carbonitrile scaffold. acs.org Reactions involving the substitution of atoms on the isothiazole ring are common, as seen in the selective replacement of chlorine atoms by nucleophiles in compounds like 4,5-dichloro-3-trichloromethylisothiazole. researchgate.net

The chemical properties of this compound can be inferred from its structure. The molecular formula is C₅H₄N₂S, and its molecular weight is approximately 124.16 g/mol . fluorochem.co.uk Detailed experimental data for this specific isomer, however, are not widely reported. For context, data for related isomers are presented in the table below.

Interactive Data Table: Properties of Methylisothiazole Carbonitrile Isomers

| Property | This compound | 3-Methylisothiazole-4-carbonitrile fluorochem.co.ukchemenu.com | 5-Amino-3-methylisothiazole-4-carbonitrile nih.govchemfish.co.jp |

| CAS Number | Not readily available | 58850-81-0 | 41808-35-9 |

| Molecular Formula | C₅H₄N₂S | C₅H₄N₂S | C₅H₅N₃S |

| Molecular Weight | ~124.16 g/mol | 124.16 g/mol | 139.18 g/mol |

| IUPAC Name | This compound | 3-methyl-1,2-thiazole-4-carbonitrile | 5-amino-3-methyl-1,2-thiazole-4-carbonitrile |

| Physical State | Not readily available | Liquid fluorochem.co.uk | Data not available |

| Boiling Point | Not readily available | 128°C at 760 mmHg chemenu.com | Data not available |

Structure

3D Structure

Properties

Molecular Formula |

C5H4N2S |

|---|---|

Molecular Weight |

124.17 g/mol |

IUPAC Name |

4-methyl-1,2-thiazole-3-carbonitrile |

InChI |

InChI=1S/C5H4N2S/c1-4-3-8-7-5(4)2-6/h3H,1H3 |

InChI Key |

JONVKJQKWNFMFG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CSN=C1C#N |

Origin of Product |

United States |

Reaction Mechanisms and Chemical Transformations Involving 4 Methylisothiazole 3 Carbonitrile Scaffolds

Cyclization and Ring-Forming Reactions

The construction of the isothiazole (B42339) ring is a fundamental aspect of its chemistry, with several strategies developed for its synthesis. These methods often involve the formation of key sulfur-nitrogen and carbon-carbon bonds.

The synthesis of isothiazoles from open-chain precursors is a common and versatile approach. These reactions typically involve the cyclization of molecules containing a pre-formed N-C-C-C-S fragment or the assembly of the ring from smaller components.

One prominent method is the (4+1)-heterocyclization, which involves the reaction of a four-atom component with a single-atom reagent that closes the ring. For example, 3,5-disubstituted isothiazoles can be synthesized from β-keto dithioesters or β-keto thioamides and ammonium (B1175870) acetate (B1210297) (NH₄OAc) under metal-free conditions. thieme-connect.comorganic-chemistry.org This reaction proceeds through a sequential imine formation, cyclization, and aerial oxidation cascade, forming the C–N and S–N bonds in one pot. thieme-connect.comorganic-chemistry.org

Another strategy is the (3+2)-heterocyclization, where a three-atom fragment reacts with a two-atom fragment. An example is the 1,3-dipolar cycloaddition of nitrile sulfides with alkynes, such as dimethyl acetylenedicarboxylate, which yields isothiazole derivatives. medwinpublishers.com

The table below summarizes key (4+1) annulation reactions for the synthesis of isothiazole derivatives.

| Starting Materials | Reagents | Conditions | Product | Yield | Ref |

| β-Keto dithioesters/β-Keto thioamides | NH₄OAc | Metal-free, aerial oxidation | 3,5-Disubstituted/annulated isothiazoles | - | thieme-connect.comorganic-chemistry.org |

| Enaminoesters, fluorodibromoiamides/ester | Sulfur | - | Thiazoles and isothiazoles | - | organic-chemistry.org |

Intramolecular cyclization is a powerful method for constructing the isothiazole ring, often providing high regioselectivity and yields. These reactions typically involve the formation of a C-S, N-S, or C-C bond within a suitable precursor molecule.

A notable example is the copper(I)-catalyzed intramolecular N–S bond formation via oxidative dehydrogenative cyclization of 2-mercaptobenzamides, which produces benzo[d]isothiazol-3(2H)-ones in excellent yields under an oxygen atmosphere. mdpi.com Electrochemical methods have also been developed for this transformation, offering a green and sustainable alternative. mdpi.com

Another approach involves the intramolecular condensation of an activated methylene (B1212753) group with a cyano group. thieme-connect.com This has been utilized in the synthesis of VEGFR1 and VEGFR2 inhibitors, where the isothiazole ring is formed from a precursor containing both functionalities. thieme-connect.com Furthermore, the oxidative cyclization of 3-aminopropenethiones using chromium trioxide on silica (B1680970) gel can produce 4-cyanoisothiazoles. thieme-connect.comthieme-connect.com This reaction can be performed at room temperature or under microwave irradiation with similar yields. thieme-connect.comthieme-connect.com

A summary of intramolecular cyclization reactions for isothiazole synthesis is provided in the table below.

| Precursor | Catalyst/Reagent | Conditions | Product Type | Ref |

| 2-Mercaptobenzamides | Cu(I) | O₂ atmosphere | Benzo[d]isothiazol-3(2H)-ones | mdpi.com |

| 2-Mercaptobenzamides | Electrochemical | Undivided cell, constant current | Benzo[d]isothiazol-3(2H)-ones | mdpi.com |

| Activated methylene and cyano group-containing compounds | - | Intramolecular condensation | Substituted isothiazoles | thieme-connect.com |

| 3-Aminopropenethiones | CrO₃ on silica gel | Room temperature or microwave | 4-Cyanoisothiazoles | thieme-connect.comthieme-connect.com |

| N-propargyl tert-butanesulfinylamide | Trifluoroacetic acid (TFA) | Dichloromethane, 0 °C | 3-(Trifluoromethyl)isothiazole derivatives | acs.orgnih.gov |

Nucleophilic and Electrophilic Substitution Reactions on the Isothiazole Ring

The aromatic nature of the isothiazole ring allows for both nucleophilic and electrophilic substitution reactions, enabling the functionalization of the heterocyclic core. The presence of the electron-withdrawing cyano group and the methyl group in 4-methylisothiazole-3-carbonitrile influences the regioselectivity of these reactions.

The carbonitrile group at the C3 position of the isothiazole ring is a versatile functional group that can undergo various transformations. While direct nucleophilic substitution of the cyano group is challenging, it can be converted into other functional groups. For instance, the carbonitrile can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions.

In some cases, the cyano group can be displaced. For example, the reaction of 3-chloro-5-(pyrrolidin-1-yl)isothiazole-4-carbonitrile with pyrrolidine (B122466) resulted in the replacement of the nitrile function at position 5, though this is not a direct substitution at C3. thieme-connect.com

Substitution reactions at other positions on the isothiazole ring, particularly at C5, are well-documented, especially for halogenated derivatives. The C5 position is often the most susceptible to nucleophilic attack in isothiazoles bearing electron-withdrawing groups.

For instance, 3,5-dichloro-4-cyanoisothiazole reacts regiospecifically with phenylboronic acid in a Suzuki coupling reaction, where the chlorine atom at the C5 position is substituted to yield 5-phenyl-3-chloro-4-cyanoisothiazole. thieme-connect.com Similarly, direct arylation at the C5 position of 3-bromo(chloro)isothiazole-4-carbonitriles can be achieved in the presence of silver fluoride. thieme-connect.com

Electrophilic substitution on the isothiazole ring generally occurs at the C5 position, which is the most electron-rich carbon. wikipedia.org However, the presence of an electron-withdrawing group at C3 and a methyl group at C4 can influence the reactivity and regioselectivity of such reactions.

The table below summarizes key substitution reactions on the isothiazole ring.

| Isothiazole Derivative | Reagent | Reaction Type | Position of Substitution | Product | Ref |

| 3,5-Dichloro-4-cyanoisothiazole | Phenylboronic acid | Suzuki Coupling | C5 | 5-Phenyl-3-chloro-4-cyanoisothiazole | thieme-connect.com |

| 3-Bromo(chloro)isothiazole-4-carbonitriles | - | Direct Arylation | C5 | 5-Phenylisothiazoles | thieme-connect.com |

| 3-Chloroisothiazole-5-carbonitrile | 1-Iodo-4-methylbenzene | CH Arylation | C4 | 3-Chloro-4-(p-tolyl)isothiazole-5-carbonitrile | mdpi.com |

Ring-Opening Reactions and Transformations

The isothiazole ring, while generally stable, can undergo ring-opening reactions under specific conditions, leading to the formation of acyclic compounds or rearrangement to other heterocyclic systems. These transformations often involve the cleavage of the weak N-S bond.

A well-known transformation is the conversion of isothiazoles into pyrazoles upon treatment with hydrazine. thieme-connect.com The outcome of this reaction depends on the nature of the substituent at the C3 position. If the C3 substituent is a good leaving group, a 3-aminopyrazole (B16455) is formed. thieme-connect.com However, if the C3 substituent is not a leaving group, it is retained in the final pyrazole (B372694) product. thieme-connect.com

Ring-opening can also be initiated by nucleophilic attack at the sulfur atom. thieme-connect.com For example, the reaction of certain substituted isothiazoles with pyrrolidine can lead to ring-opening and the formation of a 2-(pyrrolidin-1-yl)ethene-1,1,2-tricarbonitrile intermediate. thieme-connect.com

Photochemical reactions can also induce ring-opening of the thiazole (B1198619) ring, a related heterocycle, leading to various isomers and decomposition products. rsc.org While specific studies on the photochemistry of this compound are not detailed, similar reactivity could be anticipated.

Cleavage of the Isothiazole Ring

The stability of the isothiazole ring is significant, though it is less aromatic compared to some other five-membered heterocycles like pyrazole. Nevertheless, under specific conditions, the ring can undergo cleavage. This reactivity is often influenced by the substituents on the ring and the nature of the reagents employed.

Nucleophilic attack can lead to the opening of the isothiazole ring. For instance, when 3,5-disubstituted 4-isothiazolecarbonitriles are reacted with nucleophiles, replacement of both substituents can result in a mixture of disubstituted isothiazoles and products formed from the opening of the ring.

Reductive conditions can also induce ring cleavage. Thieno[3,2-d]isothiazole derivatives, which contain a fused isothiazole ring, readily undergo ring-opening upon reduction with hypophosphorous acid, yielding stable 3-acetimidoylthiophen-2-thiols. Similarly, lithiation reactions of 3-methylthieno[3,2-d]isothiazole and its 5-bromo derivative cause the isothiazole ring to open, forming thiophen derivatives. Metal-carbonyl complexes have also been used to induce reductive cleavage. While studied in more detail for isoxazoles, the mechanism involves the N-O bond cleavage to give β-amino enones, a pathway potentially applicable to isothiazoles under similar conditions.

A summary of representative ring cleavage reactions is presented below.

| Starting Material | Reagent(s) | Product(s) | Reference(s) |

| 3-Methylthieno[3,2-d]isothiazole | Hypophosphorous Acid | 3-Acetimidoylthiophen-2-thiol | |

| 3-Methylthieno[3,2-d]isothiazole | Butyl-lithium | 3-Acetyl-2-butylthiothiophen | |

| 3,5-Disubstituted 4-isothiazolecarbonitriles | Nucleophiles | Ring-opened products |

Rearrangement Pathways

Isothiazole derivatives can undergo rearrangement reactions, often promoted by photochemical methods, to yield isomeric structures. Photochemical irradiation can induce isomerization between thiazole and isothiazole derivatives. For example, a tandem photoarylation and photoisomerization of 2-iodothiazole-5-carboxylic acid ethyl ester has been shown to produce 3-phenyl(heteroaryl)isothiazole-3-carboxylic acid ethyl esters. Theoretical studies on methylisothiazoles suggest that photochemical isomerization can proceed through various mechanisms, including internal cyclization-isomerization, a ring contraction-ring expansion route, or a direct pathway involving conical intersections.

The medium can also influence rearrangement pathways. In constrained media like zeolites, photorearrangements can follow different routes compared to those in solution. While this has been demonstrated for oxadiazoles, the principle of using a constrained environment to direct the reaction outcome is relevant for isothiazoles as well.

Redox Chemistry of Isothiazole Carbonitrile Moieties

The isothiazole carbonitrile scaffold can participate in both oxidation and reduction reactions. These transformations can target either the isothiazole ring itself or its substituents.

Oxidation Reactions

Oxidation is a key step in many synthetic routes to isothiazoles. For instance, the iodine oxidation of alkyl 2-cyano-3-iminodithiobutyrates is an effective method for producing 5-alkylthio-3-methylisothiazole-4-carbonitriles. Another important approach is the oxidative cyclization of precursors. The reaction of β-keto dithioesters or β-keto thioamides with ammonium acetate can proceed through a sequential imine formation, cyclization, and aerial oxidation cascade to yield 3,5-disubstituted isothiazoles.

Substituents on the isothiazole ring can also be oxidized. A general method involves the oxidation of a 3-methyl group on an isothiazole to the corresponding carboxylic acid.

| Precursor | Oxidizing Agent/Conditions | Product | Reference(s) |

| Alkyl 2-cyano-3-iminodithiobutyrates | Iodine | 5-Alkylthio-3-methylisothiazole-4-carbonitriles | |

| β-Ketothioamides & NH4OAc | Air (Aerial Oxidation) | 3,5-Disubstituted isothiazoles | |

| 3-Methylisothiazole derivatives | Not specified | Isothiazole-3-carboxylic acids |

Reduction Reactions

Reduction reactions involving isothiazole derivatives can affect either the ring or its functional groups. As mentioned previously, strong reducing agents like hypophosphorous acid can lead to the reductive cleavage of the isothiazole ring in fused systems.

More commonly, reduction targets the substituents. The nitrile group of isothiazole carbonitriles can be reduced to a primary amine. The reduction of other functional groups is also well-established. For example, an isothiazole sulphonyl chloride can be reduced to the corresponding sulphinic acid. In the related thiazole series, carboxylic acid chlorides are reduced to aldehydes using catalytic hydrogenation (e.g., with a Pd/BaSO4 catalyst), and carboxylic esters can be reduced to alcohols using reagents like LiAlH4 or NaBH4. These methods are generally applicable to the functional group transformations on the isothiazole ring as well.

| Substrate | Reducing Agent(s) | Product | Reference(s) |

| 3-Methylthieno[3,2-d]isothiazole | Hypophosphorous Acid | Ring-opened thiol | |

| Isothiazole-4-sulphonyl chloride | Not specified | Isothiazole-4-sulphinic acid | |

| 4-Methylthiazole-5-carboxylic acid chloride | H2, Pd/BaSO4 | 4-Methyl-5-formylthiazole | |

| 4-Methyl-thiazole-5-carboxylic acid ethyl ester | NaBH4, AlCl3 | 4-Methyl-5-hydroxymethyl-thiazole |

Photochemical Reactions of Isothiazole Carbonitrile Derivatives

The photochemistry of isothiazoles is a field of significant interest, as irradiation with light can induce unique transformations not easily achieved through thermal methods. These reactions often involve isomerization and ring cleavage.

Theoretical studies have investigated the photochemical isomerization mechanisms for methylisothiazoles, identifying several potential pathways. The specific outcome of irradiating an isothiazole derivative can depend on the substituents and the reaction conditions. For example, irradiation of 4-phenylisothiazole (B13574574) in ether resulted in the formation of ring-opened products.

Photo-induced Ring Cleavage and Rearrangements

Photo-induced reactions are a powerful tool for modifying the isothiazole core. A key reaction is the photoisomerization between isothiazoles and their corresponding thiazole isomers. This process can be highly efficient and provides a synthetic route to novel heterocyclic structures. For example, the irradiation of a 2-iodothiazole (B1589636) derivative in the presence of an aryl group can lead to a tandem arylation and rearrangement to form a 3-aryl-isothiazole product.

Ring cleavage is another common outcome of photochemical reactions. The phototransformation of isothiazolinones, for example, is initiated by the cleavage of the ring structure. Irradiation of 4-phenylisothiazole is known to yield ring-opened products rather than isomerization products. The specific pathway—whether rearrangement or cleavage—is dictated by the stability of the intermediates and the energy landscape of the excited state.

| Substrate | Reaction Type | Product(s) | Reference(s) |

| 4-Phenylisothiazole | Photo-induced ring cleavage | Ring-opened products | |

| 2-Iodothiazole-5-carboxylic acid ethyl ester | Photoarylation and Photoisomerization | 3-Phenyl(heteroaryl)isothiazole-3-carboxylic acid ethyl esters | |

| Isothiazolinones | Phototransformation/Ring Cleavage | Ring-opened degradation products | |

| Methylisothiazoles | Photochemical Isomerization (Theoretical) | Methylthiazole isomers |

Formation of Photoproducts and Intermediates

The photochemical behavior of isothiazole derivatives, including substituted methylisothiazoles, involves complex isomerization and rearrangement reactions. Upon irradiation, these compounds can transform into other heterocyclic systems through various intermediates.

Theoretical studies on model systems like 3-methylisothiazole, 4-methylisothiazole (B1295217), and 5-methylisothiazole (B1604631) have been conducted to understand the mechanisms of these photochemical isomerizations. researchgate.net The irradiation of 4-methylisothiazole has been shown to yield 4-methylthiazole (B1212942). researchgate.net This transformation is believed to proceed through high-energy intermediates. The process is not a simple rearrangement but involves significant bond reorganization, potentially passing through intermediates like azirine derivatives. researchgate.netresearchgate.net

The general mechanism for such photoisomerizations can involve several pathways, including:

Ring Contraction-Ring Expansion: The isothiazole ring may contract to a three-membered azirine intermediate, which then expands to form the more stable thiazole ring. researchgate.net

Internal Cyclization-Isomerization: An alternative pathway could involve internal cyclization to form a bicyclic intermediate that subsequently rearranges. researchgate.net

Diradical Intermediates: At the triplet state, a diradical intermediate might be formed, leading to the observed products. researchgate.net

These photochemical transformations are sensitive to the irradiation wavelength and the solvent used. For instance, in studies of related isoxazoles, different intermediates (zwitterionic vs. diradical) were proposed to form at different irradiation wavelengths (300 nm vs. 254 nm), leading to different product distributions. researchgate.net

Table 1: Photochemical Transformation of 4-Methylisothiazole

| Reactant | Condition | Major Product | Proposed Intermediate Type |

|---|---|---|---|

| 4-Methylisothiazole | UV Irradiation | 4-Methylthiazole researchgate.net | Azirine / Diradical researchgate.netresearchgate.net |

Donor-Acceptor Interactions

Donor-acceptor (D-A) interactions, also known as charge-transfer (CT) interactions, involve the transfer of electronic charge from an electron-rich molecule (donor) to an electron-deficient molecule (acceptor). nih.gov The this compound molecule possesses distinct electronic features that dictate its role in such interactions.

The isothiazole ring itself is an aromatic system, but its electronic properties are heavily influenced by its substituents. The key features governing its donor-acceptor capabilities are:

The Cyano Group (-CN): The carbonitrile group at position 3 is a potent electron-withdrawing group (EWG). This group significantly reduces the electron density of the isothiazole ring, enhancing its electrophilicity, particularly at positions 4 and 3. This makes the molecule a potential electron acceptor.

The Methyl Group (-CH₃): The methyl group at position 4 is a weak electron-donating group (EDG), which slightly counteracts the effect of the cyano group by increasing electron density locally.

The combination of a strong EWG and the heterocyclic ring makes this compound an interesting candidate for forming electron donor-acceptor (EDA) complexes. researchgate.net In a potential D-A pair, this molecule would likely function as the acceptor component, interacting with electron-rich donors such as anilines, phenols, or other electron-rich aromatic systems. nih.govresearchgate.net The formation of such complexes can be studied using techniques like UV-visible spectroscopy, where a new absorption band, the charge-transfer band, often appears. nih.gov

Table 2: Electronic Characteristics of this compound Moieties

| Functional Group | Position | Electronic Nature | Role in D-A Interactions |

|---|---|---|---|

| Isothiazole Ring | - | Aromatic, electron-deficient | Acceptor framework |

| Cyano (-CN) | 3 | Strong Electron-Withdrawing (Acceptor) | Primary Acceptor Site |

| Methyl (-CH₃) | 4 | Weak Electron-Donating (Donor) | Minor Donor Influence |

Cycloaddition Reactions

Cycloaddition reactions are crucial in the synthesis of heterocyclic compounds. While this compound itself can potentially participate in such reactions, the isothiazole scaffold is often constructed using cycloaddition methodologies.

A prominent method for synthesizing the isothiazole ring is through the 1,3-dipolar cycloaddition of nitrile sulfides. researchgate.net This reaction involves the in-situ generation of a nitrile sulfide (B99878) (R-C≡N⁺-S⁻), which then reacts as a 1,3-dipole with a dipolarophile (a molecule with a double or triple bond) to form the heterocyclic ring. This approach is highly effective for preparing various isothiazole derivatives, including those with carbonitrile substituents.

Although less common, the isothiazole ring could theoretically act as a diene or dienophile in Diels-Alder-type reactions. However, its aromatic character reduces its reactivity in such transformations compared to non-aromatic systems. The presence of the electron-withdrawing nitrile group would make it a more plausible dienophile in an inverse-electron-demand Diels-Alder reaction, reacting with an electron-rich diene.

Dimerization Reactions

Dimerization reactions involving isothiazole derivatives are not extensively documented. However, analogous reactions in related sulfur-containing heterocycles suggest potential pathways. One such pathway is oxidative dimerization, which has been reported for the synthesis of 3,5-diaryl-1,2,4-thiadiazoles from arylthioamides. researchgate.net

A similar hypothetical dimerization of a this compound precursor, such as a corresponding thioamide, could proceed via an oxidative mechanism. This process would likely involve the following steps:

Oxidation: An oxidizing agent would facilitate the formation of a reactive intermediate.

Dimer Formation: Two molecules of the intermediate would react, typically forming a disulfide (S-S) bond.

Cyclization: Intramolecular cyclization of the dimer, with the elimination of a small molecule (like H₂S), would lead to a new heterocyclic system.

This type of reaction highlights the reactivity of the sulfur atom within the heterocyclic scaffold and its precursors. researchgate.net

Computational and Theoretical Chemistry Studies on 4 Methylisothiazole 3 Carbonitrile Systems

Quantum Chemical Descriptors and Structure-Reactivity Relationships

Dipole Moments and Mulliken Charges

The distribution of electrons within a molecule is fundamental to its chemical and physical properties. Dipole moments and atomic charge calculations, such as Mulliken population analysis, offer quantitative measures of this distribution.

Mulliken population analysis is a method for assigning partial charges to individual atoms in a molecule, providing a simplified picture of the electron distribution. These charges are calculated based on the contribution of each atomic orbital to the molecular orbitals. While Mulliken charges are known to be basis-set dependent, they offer a valuable qualitative tool for understanding chemical reactivity. For example, analysis of various heterocyclic compounds reveals that all hydrogen atoms typically possess a net positive charge, while heteroatoms like oxygen and nitrogen are electronegative. researchgate.net In theoretical studies of thiazole (B1198619) derivatives, Mulliken atomic charges calculated using the DFT/B3LYP method help identify electropositive and electronegative centers within the molecule. researchgate.netbohrium.com

Table 1: Key Concepts in Dipole Moment and Mulliken Charge Analysis

| Concept | Description | Relevance to 4-Methylisothiazole-3-carbonitrile |

| Dipole Moment (µ) | A quantitative measure of the separation of positive and negative charges in a molecule. | Influences solubility, boiling point, and intermolecular interactions with other molecules and biological targets. |

| Mulliken Charges | A computational method to estimate partial atomic charges in a molecule. | Helps predict sites of nucleophilic and electrophilic attack, providing insight into chemical reactivity. |

| Computational Level | The combination of theoretical method (e.g., DFT) and basis set (e.g., 6-311G(d,p)) used for calculations. | The accuracy of calculated properties like dipole moment and charges is dependent on the chosen computational level. bohrium.com |

Electrostatic Potential Maps

Molecular Electrostatic Potential (MEP or ESP) maps are powerful visualization tools that illustrate the charge distribution across the surface of a molecule. These maps are invaluable for predicting how a molecule will interact with other chemical species. iosrjournals.org

An MEP map is generated by calculating the electrostatic potential at various points on the electron isodensity surface of a molecule. Different colors are used to represent different potential values:

Red: Indicates regions of negative electrostatic potential, which are electron-rich and susceptible to electrophilic attack.

Blue: Indicates regions of positive electrostatic potential, which are electron-poor and prone to nucleophilic attack.

Green/Yellow: Represents regions of neutral or intermediate potential. researchgate.net

In the context of this compound, the MEP map would be expected to show significant negative potential (red) around the nitrogen atom of the isothiazole (B42339) ring and the nitrogen atom of the cyano group, as these are the most electronegative sites. Conversely, the hydrogen atoms of the methyl group and the ring hydrogen would exhibit positive potential (blue). Such maps are crucial for understanding non-covalent interactions, such as hydrogen bonding, which are vital in biological systems and crystal engineering. bohrium.comiosrjournals.org

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions within a molecule. It provides a chemical picture in terms of localized Lewis-type structures (bonds and lone pairs) and examines the delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals. rsc.orgresearchgate.net

A key application of NBO analysis is the study of hyperconjugation , which involves the interaction of electrons in a sigma bond (e.g., C-H or C-C) with an adjacent empty or partially filled p-orbital or an antibonding σ* or π* orbital. These interactions lead to molecular stabilization. The stabilizing energy (E2) associated with this delocalization can be estimated using second-order perturbation theory. youtube.com

NBO analysis has been successfully applied to understand the stability of various heterocyclic systems. For example, in studies of thiazole derivatives, NBO analysis revealed that strong intramolecular hyperconjugative interactions contribute significantly to the stability of the molecular structure. researchgate.netacs.org These interactions are often described as charge transfers from donor NBOs to acceptor NBOs. For this compound, significant hyperconjugative interactions would be expected between:

The σ orbitals of the C-H bonds in the methyl group (donors) and the π* antibonding orbitals of the isothiazole ring (acceptors).

The lone pair orbitals on the sulfur and nitrogen atoms (donors) and the antibonding orbitals of adjacent bonds (acceptors).

Molecular Docking Simulations in Ligand-Target Interaction Research

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. plos.org This method is a cornerstone of modern drug discovery, allowing researchers to screen virtual libraries of compounds against a specific biological target and to understand the molecular basis of ligand-target interactions. nih.govbohrium.com

The process involves placing the ligand in the binding site of the receptor and evaluating the binding affinity using a scoring function, which estimates the free energy of binding. The results are often reported as a "dock score" in kcal/mol, with more negative values indicating stronger binding. researchgate.net Key interactions that stabilize the ligand-receptor complex include:

Hydrogen bonds

Hydrophobic interactions

Van der Waals forces

π-π stacking

Electrostatic interactions

Numerous studies have employed molecular docking to investigate thiazole and isothiazole derivatives as potential inhibitors of various enzymes. For instance, novel thiazole derivatives have been docked into the active site of DNA gyrase, an important bacterial enzyme, revealing key hydrogen bond interactions with residues like Asn46 and Arg136. nih.govresearchgate.net Similarly, docking studies of pyrazole-thiazole hybrids against COX-2 have shown interactions comparable to known inhibitors like Celecoxib. bohrium.com Other research has explored thiazole derivatives as inhibitors of targets such as the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) and the LasR protein in Pseudomonas aeruginosa. plos.orgmdpi.com

While no specific docking studies for this compound were found in the cited literature, this methodology would be the primary approach to investigate its potential as a bioactive agent by predicting its binding mode and affinity to a selected protein target.

Table 2: Application of Molecular Docking to Thiazole/Isothiazole Derivatives

| Compound Class | Target Protein | Key Findings |

| Thiazole-Pyridine Derivatives | DNA Gyrase | Dock scores ranged from -6.4 to -9.2 kcal/mol; identified key hydrogen bonds with active site residues. nih.govresearchgate.net |

| Pyrazole-Thiazole Hybrids | COX-2 Enzyme | Compounds showed similar H-bond and non-covalent interactions in the active site as the reference drug Celecoxib. bohrium.com |

| Thiadiazole/Thiazole Derivatives | EGFR Tyrosine Kinase | Docking studies established a binding site and interaction mode for potent anticancer activity. mdpi.com |

| Thiazole Derivatives | LasR of P. aeruginosa | Virtual screening identified potential quorum sensing inhibitors with favorable binding energies and interactions. plos.org |

Development and Validation of Computational Models for Isothiazole Chemistry

Computational models are essential for predicting the properties and behavior of chemical systems, often providing insights that are difficult or impossible to obtain through experiments alone. In the context of isothiazole chemistry, these models can range from predicting reactivity to forecasting biological activity.

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. These models are widely used in drug discovery to predict the activity of new compounds and to guide the design of more potent analogues. For thiazole derivatives, 3D-QSAR models have been developed to predict inhibitory activity against specific enzymes, with statistical parameters like R-squared values used to validate the model's predictive power. nih.govbohrium.com

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. DFT calculations are employed to predict a wide range of properties, including optimized geometries, vibrational frequencies (IR spectra), electronic properties (HOMO-LUMO energies), and reactivity descriptors. nih.govbohrium.com These theoretical calculations are often validated by comparing them with experimental data, such as X-ray crystallography and spectroscopic measurements. For example, DFT has been used to study the adsorption behavior of thiazole on nanoclusters and to investigate the chemical reactivity of newly synthesized thiazole carboxamide derivatives. nih.govbohrium.com The development of such validated models for isothiazole systems allows for reliable predictions of their chemical and physical properties.

Academic Research Applications and Structure Activity Relationship Investigations of 4 Methylisothiazole 3 Carbonitrile Derivatives

Role as Synthetic Intermediates in Fine Chemical and Pharmaceutical Synthesis

The isothiazole (B42339) ring system, particularly functionalized variants like 4-methylisothiazole-3-carbonitrile, serves as a valuable building block in organic synthesis. Its unique chemical properties allow for the construction of more complex molecular architectures.

Precursors for Complex Heterocyclic Systems

Researchers have successfully utilized isothiazole derivatives as foundational materials for creating intricate heterocyclic systems. These systems are often key components in the development of new pharmaceutical agents and other fine chemicals. For instance, the synthesis of 5-(aminoacylamido)-3-methylisothiazole derivatives has been achieved, showcasing the role of the isothiazole core in constructing molecules with potential analgesic properties. jst.go.jp This involves a multi-step process where 5-amino-3-methylisothiazole is reacted with haloacyl halides, followed by substitution with various amines to yield the final products. jst.go.jp

Furthermore, the isothiazole nucleus has been integral in the synthesis of various other heterocyclic compounds, including isothiazolo[3,4-d]pyrimidines. jst.go.jp The reactivity of the isothiazole ring and its substituents allows for cyclization and fusion reactions, leading to the formation of these more complex polycyclic structures.

The versatility of isothiazole derivatives as synthetic precursors is also highlighted in their use to create novel compounds with potential biological activities, such as antitumor agents. jst.go.jp The ability to modify the isothiazole core at different positions enables the generation of diverse chemical libraries for screening and drug discovery.

Impurity Identification and Control in Pharmaceutical Manufacturing Processes

In the synthesis of active pharmaceutical ingredients (APIs), the presence of impurities is a critical concern that requires stringent control to ensure the safety and efficacy of the final drug product. europa.eufda.gov Derivatives of this compound can sometimes arise as impurities during the manufacturing of certain pharmaceuticals. For example, in the production of Febuxostat, a drug used for treating hyperuricemia and chronic gout, several related substances have been identified. newdrugapprovals.orgwisdomlib.orgingentaconnect.com

One such impurity is 2-(3-carbamoyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid, which can form during the synthesis. newdrugapprovals.orgingentaconnect.com The identification and characterization of these impurities are crucial for setting appropriate limits and ensuring the quality of the API. europa.eufda.gov Analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy are employed to elucidate the structures of these process-related impurities. ingentaconnect.com

Regulatory bodies like the International Council for Harmonisation (ICH) provide guidelines on the reporting, identification, and qualification of impurities in new drug substances and products. europa.eufda.gov These guidelines necessitate the development of validated analytical methods to detect and quantify impurities, ensuring that they are controlled within acceptable limits. fda.gov

Structure-Activity Relationship (SAR) Studies in Preclinical Biological Research

The investigation of how the chemical structure of this compound derivatives influences their biological activity is a key area of preclinical research. These structure-activity relationship (SAR) studies are fundamental to optimizing the potency and selectivity of these compounds as potential therapeutic agents.

Antiviral Activity Research and Mechanism Investigations

A series of 3-methylthio-5-aryl-4-isothiazolecarbonitriles have been evaluated for their activity against a range of viruses, particularly human rhinoviruses (HRV), the causative agents of the common cold. nih.gov SAR studies revealed that the nature of the substituent on the aryl ring at the 5-position plays a critical role in antiviral potency.

Initial studies showed that the parent compound, 3-methylthio-5-phenyl-4-isothiazolecarbonitrile, was inactive. nih.gov However, the introduction of bulky substituents at the para position of the phenyl ring led to a significant enhancement of antiviral activity. nih.gov For instance, derivatives with O-benzyl or O-tert-butyl groups were among the most effective against a broad panel of HRV serotypes. nih.gov

Further research focusing on a derivative with a p-toluenesulfonate (O-Ts) group, IS-44, identified it as a specific inhibitor of group B rhinoviruses. nih.gov Mechanistic studies on IS-44 suggested that it acts by preventing the thermal inactivation of the virus, likely through inducing a conformational change in the viral capsid. This change is thought to reduce the virus's affinity for its cellular receptor, thereby inhibiting viral attachment to host cells. nih.gov

Subsequent work expanded on these findings by synthesizing a new series of 3-methylthio-5-aryl-4-isothiazolecarbonitriles. nih.gov This research confirmed that derivatives with longer intermediate alkyl chains exhibited good activity against other picornaviruses like poliovirus 1 and echovirus 9. nih.gov

| Compound/Derivative | Virus(es) Inhibited | Key SAR Finding |

| 3-methylthio-5-phenyl-4-isothiazolecarbonitrile | None | Inactive parent compound. |

| 3-methylthio-5-(4-O-benzyl-phenyl)-4-isothiazolecarbonitrile (IS-50) | Broad spectrum of rhinoviruses | Bulky substituent at the para position of the phenyl ring is crucial for activity. nih.gov |

| 3-methylthio-5-(4-O-tert-butyl-phenyl)-4-isothiazolecarbonitrile | Rhinoviruses | Bulky substituent at the para position enhances activity. nih.gov |

| 3-methylthio-5-(4-O-tosyl-phenyl)-4-isothiazolecarbonitrile (IS-44) | Group B rhinoviruses | Specific inhibitor of group B serotypes. nih.gov |

| Derivatives with longer intermediate alkyl chains | Poliovirus 1, Echovirus 9 | Longer alkyl chains can confer activity against other picornaviruses. nih.gov |

Antimicrobial Research (Antibacterial, Antifungal)

The isothiazole and related thiazole (B1198619) scaffolds are present in numerous compounds with demonstrated antimicrobial properties. Research into 4-methylthiazole (B1212942) derivatives has yielded promising results against a variety of bacterial and fungal pathogens. mersin.edu.trbohrium.com

In one study, a series of new 4-methylthiazole-(benz)azole derivatives were synthesized and tested for their antimicrobial activity. mersin.edu.trbohrium.com The antibacterial effects of these compounds were found to be more significant than their antifungal (anticandidal) activity. mersin.edu.trbohrium.com SAR analysis, combined with molecular docking studies, suggested that these compounds might exert their antibacterial effect through an allosteric interaction with DNA gyrase, a crucial bacterial enzyme. bohrium.com

Other research has explored different modifications of the thiazole ring to enhance antimicrobial action. For instance, the synthesis of 2,4-disubstituted thiazole derivatives has been a focus, as this scaffold is considered a privileged structure for antibacterial activity. mersin.edu.trmdpi.com The antimicrobial activity of these compounds is often influenced by the nature of the substituents at various positions of the thiazole ring. mdpi.comkoreascience.kr

| Derivative Class | Target Organisms | Key SAR Finding |

| 4-methylthiazole-(benz)azole derivatives | Bacteria (Gram-positive and Gram-negative) | Antibacterial activity is more pronounced than antifungal activity. Activity may be due to allosteric inhibition of DNA gyrase. mersin.edu.trbohrium.com |

| 2,4-disubstituted thiazoles | Bacteria | This scaffold is a privileged structure for antibacterial activity. mersin.edu.trmdpi.com |

| (2-Substituted-4-methylthiazol-5-yl)(4-substituted piperazin-1-yl)methanone derivatives | Bacteria and Fungi | Substituents on both the thiazole and piperazine (B1678402) rings influence the spectrum of activity. koreascience.kr |

Anticancer and Antiproliferative Activity Research in Preclinical Models

The isothiazole and thiazole moieties are core structures in a number of compounds investigated for their potential as anticancer agents. mersin.edu.trnih.gov Research has focused on synthesizing novel derivatives and evaluating their ability to inhibit the growth of various cancer cell lines in preclinical settings.

One area of investigation involves the synthesis of N'-substituted derivatives of 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide. mdpi.comnih.gov These compounds were tested for their antiproliferative activity against several human cancer cell lines, including leukemia, colon adenocarcinoma, and breast adenocarcinoma. mdpi.comnih.gov The most active compound in this series, 5-chloro-3-methyl-N'-[(1E,2E)-(3-phenyloprop-2-en-1-ylidene]isothiazole-4-carbohydrazide, demonstrated significant antiproliferative effects against all tested cancer cell lines. mdpi.com Interestingly, this compound showed a degree of selectivity, with lower activity against a normal, non-tumorigenic cell line. mdpi.com

Another study focused on 5-hydrazino-3-methylisothiazole-4-carboxylic acid and its derivatives. nih.gov These compounds, particularly the Schiff bases derived from the hydrazino intermediate, showed high selectivity in inhibiting the proliferation of leukemia and colon cancer cell lines, while having substantially lower activity against breast cancer and normal cell lines. nih.gov

Furthermore, 4-methylthiazole-5-carboxylic acid derivatives have been synthesized and evaluated as potential inhibitors of mucin oncoproteins, which are targets in breast cancer therapy. researchgate.net Molecular docking studies were used to predict the binding modes of these compounds with the MUC1 oncoprotein. researchgate.net Several of the synthesized derivatives exhibited potent inhibition of MDA-MB-231 breast cancer cell lines. researchgate.net

The broader class of thiazole derivatives has also been extensively studied for anticancer properties, with research exploring their potential as inhibitors of protein kinases and other cellular targets involved in cancer progression. nih.govdntb.gov.ua

| Derivative Class | Cancer Cell Lines | Key SAR Finding/Mechanism of Action |

| N'-substituted 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide derivatives | Leukemia (MV4-11), Colon Adenocarcinoma (LoVo, LoVo/DX), Breast Adenocarcinoma (MCF-7) | The 5-chloro-3-methyl-N'-[(1E,2E)-(3-phenyloprop-2-en-1-ylidene]isothiazole-4-carbohydrazide derivative was most active. Showed some selectivity for cancer cells over normal cells. mdpi.comnih.gov |

| 5-hydrazino-3-methylisothiazole-4-carboxylic acid derivatives | Leukemia (MV4-11), Colon Adenocarcinoma (LoVo, LoVo/DX) | High selectivity towards leukemia and colon cancer cell lines. nih.gov |

| 4-methylthiazole-5-carboxylic acid derivatives | Breast Adenocarcinoma (MDA-MB-231) | Potential inhibitors of mucin oncoproteins (MUC1). researchgate.net |

| 2-aminothiazole derivatives | Various | Broad-spectrum antitumor activity, often targeting protein kinases. dntb.gov.ua |

Cellular Mechanism Research (Apoptosis Induction, Cell Proliferation Inhibition)

Derivatives of the isothiazole scaffold have been a focal point in oncology research for their ability to influence fundamental cellular processes such as apoptosis and cell proliferation. Studies have shown that certain 4-methylthiazole derivatives can trigger programmed cell death, or apoptosis, in cancer cells. For instance, research on 4-methylthiazole has demonstrated its efficacy in inducing apoptosis in leukemia cells. This is achieved through the disruption of the mitochondrial membrane potential, activation of caspase-3, and the release of cytochrome c, all of which are key events in the apoptotic cascade. researchgate.net

Furthermore, the antiproliferative effects of these compounds are a significant area of investigation. Isothiazole derivatives have been shown to inhibit the proliferation of various cancer cell lines. nih.gov The mechanism often involves the modulation of key cellular regulators. For example, some isothiazole derivatives act as inhibitors of kinases like MEK1, MEK2, and checkpoint kinases (Chk1 and Chk2), which are crucial for cell cycle progression and survival. nih.gov By inhibiting these kinases, the compounds can halt the uncontrolled proliferation of cancer cells. Some thiazole derivatives have also been found to induce cell cycle arrest, for example, in the G2/M phase, further contributing to their antiproliferative effects. arabjchem.org

Selectivity Studies against Cancer vs. Normal Cell Lines

A critical aspect of anticancer drug development is the ability of a compound to selectively target cancer cells while sparing normal, healthy cells. Research into 5-chloro-3-methylisothiazole-4-carbohydrazide derivatives has provided valuable insights in this area. One particular derivative, 5-chloro-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-3-methylisothiazole-4-carbohydrazide, demonstrated notable selectivity. It was found to be almost twice as active against leukemia, breast (MCF-7), and colon (LoVo) cancer cell lines compared to the normal breast epithelial cell line (MCF-10A). nih.gov This suggests that specific structural modifications to the isothiazole scaffold can impart a degree of selectivity for malignant cells.

Further studies have highlighted that the cytotoxicity of these derivatives can vary significantly between cancerous and non-cancerous cell lines. For instance, while some 5-chloro-3-methylisothiazole-4-carbohydrazide derivatives showed high activity against normal cells, others were approximately three times less cytotoxic to normal MCF-10A cells than to MCF-7 cancer cells. nih.gov This differential activity is a promising avenue for the development of targeted cancer therapies. The data below summarizes the in vitro anticancer activity of selected 5-chloro-3-methylisothiazole-4-carbohydrazide derivatives.

Table 1: In Vitro Anticancer Activity of 5-chloro-3-methylisothiazole-4-carbohydrazide Derivatives

| Compound | Cell Line | IC₅₀ (µg/mL) |

|---|---|---|

| 5-chloro-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-3-methylisothiazole-4-carbohydrazide | MV4-11 (Leukemia) | 4.4 |

| MCF-7 (Breast Cancer) | < 15 | |

| LoVo (Colon Cancer) | < 15 | |

| LoVo/DX (Doxorubicin-resistant Colon Cancer) | < 15 | |

| MCF-10A (Normal Breast Epithelial) | >15 (less active) | |

| Compound 4 | MCF-7 (Breast Cancer) | < 20 |

| LoVo (Colon Cancer) | < 20 | |

| LoVo/DX (Doxorubicin-resistant Colon Cancer) | < 20 | |

| Compound 7 | LoVo (Colon Cancer) | > 30 |

| LoVo/DX (Doxorubicin-resistant Colon Cancer) | > 30 |

Data sourced from a study on N'-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide. nih.gov

Anti-inflammatory Activity Research

The isothiazole and related thiazole scaffolds are also recognized for their anti-inflammatory properties. Inflammation is a complex biological response, and chronic inflammation is implicated in various diseases. Thiazole derivatives have been shown to modulate inflammatory pathways, primarily through the inhibition of cyclooxygenase (COX) enzymes. researchgate.net COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation.

Research has focused on the development of selective COX-2 inhibitors, as this isoform is predominantly induced during inflammation, while COX-1 is constitutively expressed and involved in maintaining normal physiological functions. A study on new thiazole carboxamide derivatives demonstrated their potential as COX inhibitors. acs.org The results from an in vitro COX inhibition assay showed that these compounds could inhibit both COX-1 and COX-2 enzymes with varying degrees of selectivity. For instance, one derivative displayed a selectivity ratio of 2.766 for COX-2 over COX-1, indicating a preference for the inflammatory-related enzyme. acs.org

Table 2: COX Inhibition by Thiazole Carboxamide Derivatives

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Ratio (COX-1/COX-2) |

|---|---|---|---|

| Compound 2a | - | 0.958 | 2.766 |

| Compound 2b | 0.239 | 0.191 | 1.251 |

| Compound 2j | - | 0.957 | 1.507 |

Data from a study on thiazole carboxamide derivatives as COX inhibitors. acs.org

Enzyme Inhibition Studies (e.g., DNA Gyrase, Carbonic Anhydrase)

The inhibitory activity of this compound derivatives against various enzymes is a significant field of study. Two notable enzyme targets are DNA gyrase and carbonic anhydrase.

DNA Gyrase Inhibition: DNA gyrase is a crucial bacterial enzyme involved in DNA replication, making it an attractive target for the development of new antibacterial agents. Thiazole derivatives have been identified as new inhibitors of bacterial DNA gyrase B. nih.govresearchgate.net The development of such inhibitors is vital in the face of growing antibiotic resistance. Research has shown that certain pyranopyrazole scaffolds, which can be related to the broader class of heterocyclic compounds, act as DNA gyrase inhibitors. tandfonline.com

Carbonic Anhydrase Inhibition: Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. They are involved in numerous physiological processes, and their inhibition has therapeutic applications. Some CA isoforms are associated with tumorigenesis, making them targets for anticancer drug development. nih.gov Derivatives of 4-methyl-1,2,3-benzoxathiazine 2,2-dioxide have been investigated as inhibitors of human CA isoforms, showing selectivity for the tumor-associated hCA IX and XII over the cytosolic isoforms I and II. nih.gov Additionally, trisubstituted thiazole derivatives have been evaluated for their inhibitory activities against CA-III. mdpi.com

Table 3: Enzyme Inhibition by Thiazole and Isothiazole Derivatives

| Derivative Class | Enzyme | Inhibition Data |

|---|---|---|

| 4-Thiazol-2-anilinopyrimidine derivatives | CDK9 | IC₅₀ = 7 nM |

| 4-Methyl-1,2,3-benzoxathiazine 2,2-dioxides | hCA I, II, IX, XII | Varied Kᵢ values |

| Trisubstituted thiazole derivatives | CA-III | Potent inhibition noted |

| Pyranopyrazole scaffold | DNA gyrase | IC₅₀ value of 6.29 µg/mL for one analog |

Data compiled from studies on CDK9 inhibitors nih.gov and DNA gyrase inhibitors. tandfonline.com

Research into Metabolic Pathway Modulation (e.g., Uric Acid Production Inhibition)

Derivatives of 4-methylthiazole have been investigated for their ability to modulate metabolic pathways, with a particular focus on the inhibition of uric acid production. Hyperuricemia, characterized by high levels of uric acid in the blood, can lead to conditions like gout. nih.gov The enzyme xanthine (B1682287) oxidase (XO) plays a key role in the metabolic pathway that produces uric acid. nih.gov

Several studies have explored thiazole derivatives as XO inhibitors. For example, febuxostat, a non-purine XO inhibitor containing a thiazole ring, is a clinically approved drug for hyperuricemia. researchgate.net Research into 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives has identified compounds with excellent XO inhibitory activity. Specifically, derivatives with a fluoro or chloro group at the para position of the benzamide (B126) demonstrated significant inhibition, with IC₅₀ values of 0.57 µM and 0.91 µM, respectively. researchgate.net Furthermore, a 2-(indol-2-yl)-4-methylthiazole-5-carboxylic acid derivative exhibited potent XO inhibitory activity with an IC₅₀ value of 5.1 nM. researchgate.net

Table 4: Xanthine Oxidase Inhibition by Thiazole Derivatives

| Derivative | IC₅₀ |

|---|---|

| 2-(p-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid | 0.57 µM |

| 2-(p-Chlorobenzamido)-4-methylthiazole-5-carboxylic acid | 0.91 µM |

| 2-(7-Nitro-5-isopropoxy-indol-2-yl)-4-methylthiazole-5-carboxylic acid | 5.1 nM |

Data sourced from research on xanthine oxidase inhibitors. researchgate.net

Studies on Insulin (B600854) Sensitivity and Hyperlipidaemia in Animal Models

Metabolic disorders such as type 2 diabetes are characterized by insulin resistance and dyslipidemia. Research has explored the potential of thiazole derivatives to ameliorate these conditions. A study on 2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid (NDTD), a novel thiazole derivative, investigated its effects in a streptozotocin-induced diabetic rat model. nih.gov

The administration of NDTD for four weeks led to significant improvements in several metabolic parameters. It reversed the increase in serum glucose and insulin levels and improved insulin sensitivity. Furthermore, NDTD treatment lowered elevated levels of triglycerides (TG), total cholesterol (TC), and low-density lipoprotein cholesterol (LDL-C), while increasing high-density lipoprotein cholesterol (HDL-C). nih.gov These findings suggest that thiazole derivatives could be promising therapeutic candidates for managing type 2 diabetes and associated hyperlipidemia. researchgate.net

Ligand Design and Coordination Chemistry Research with Transition Metals

The isothiazole and thiazole moieties are versatile ligands in coordination chemistry due to the presence of nitrogen and sulfur heteroatoms, which can coordinate with transition metal ions. nih.gov The resulting metal complexes have diverse potential applications, including in catalysis. The design of these ligands can be tailored to control the geometry and reactivity of the metal complexes. nih.gov

Research in this area has explored the synthesis and characterization of transition metal complexes with ligands derived from isothiazole. These studies aim to develop new materials with interesting electronic, magnetic, and biological properties. The ability of the isothiazole ring to act as a building block for metal complexes opens up possibilities for the creation of novel catalysts and functional materials. nih.gov

Agrochemical Research Applications

The inherent biological activity of the isothiazole ring has made its derivatives a focal point in the search for new and effective crop protection agents. Research has demonstrated that modifying the core structure of this compound can lead to compounds with significant fungicidal and insecticidal properties.

In the quest for novel fungicides, researchers have synthesized various derivatives of isothiazole. One area of focus has been the development of strobilurin analogues, a class of fungicides that inhibit mitochondrial respiration in fungi. scispace.comrsc.org A study involving the synthesis of novel strobilurin analogues based on a 3,4-dichloroisothiazole structure revealed that these compounds exhibited potent fungicidal activity against a range of plant pathogens. scispace.com Notably, within one series of these compounds, those featuring a methyl group demonstrated enhanced activity. scispace.comrsc.org For instance, compounds 8d , 8j , and 8p showed 100% inhibition of Gibberella zeae and displayed higher activity against Rhizoctonia cerealis than the commercial fungicide azoxystrobin. scispace.com

Another successful approach involves the hybridization of the isothiazole ring with other heterocyclic structures known for their biological activity. A study on the design and synthesis of isothiazole-thiazole derivatives led to the discovery of compounds with both fungicidal and systemic acquired resistance (SAR) properties. nih.govresearchgate.net Compound 6u from this series demonstrated remarkable efficacy against oomycetes, a group of destructive plant pathogens. nih.gov It recorded EC₅₀ values of 0.046 mg L⁻¹ against Pseudoperonospora cubensis and 0.20 mg L⁻¹ against Phytophthora infestans in vivo. nih.gov Further investigation revealed that compound 6u likely acts on the same target as the fungicide oxathiapiprolin (B609797) and can induce plant defense mechanisms by activating the salicylic (B10762653) acid pathway. nih.gov

The versatility of the isothiazole scaffold is also evident in its application for creating insecticides. Although detailed studies on this compound itself are limited, research on related structures underscores the potential of this chemical class. For example, novel derivatives of 4-(3,4-dimethoxyphenyl)-2-methylthiazole-5-carboxylic acid have been synthesized and evaluated, showing both fungicidal and insecticidal activities in greenhouse tests. nih.gov

The potential for agrochemical applications is also highlighted by the compound 5-methyl-3-(methylsulfonyl)-4-isothiazolecarbonitrile, which is recognized for its potential utility in the development of new agrochemicals. cymitquimica.com

| Compound | Target Pathogen | Activity (EC₅₀ mg L⁻¹) | Reference |

|---|---|---|---|

| Compound 6u (Isothiazole-thiazole derivative) | Pseudoperonospora cubensis | 0.046 | nih.gov |

| Compound 6u (Isothiazole-thiazole derivative) | Phytophthora infestans | 0.20 | nih.gov |

| Compound 7d (3,4-dichloroisothiazolocoumarin-containing strobilurin) | Botrytis cinerea | 7.65 | researchgate.net |

| Trifloxystrobin (Commercial Fungicide - Control) | Botrytis cinerea | 21.96 | researchgate.net |

Applications in Advanced Chemical Reagents and Biocidal Preparations

Beyond agriculture, isothiazole derivatives are crucial in the formulation of advanced chemical reagents and biocidal products. Their ability to inhibit microbial growth has led to their widespread use in preserving industrial and consumer goods. researchgate.net

The isothiazole ring is a key component in many biocides. researchgate.net A prominent example from the broader isothiazolinone class is Methylisothiazolinone (MIT), a powerful synthetic biocide. wikipedia.orgatamankimya.com MIT, often used in combination with 5-chloro-2-methyl-4-isothiazolin-3-one (B196307) (CMIT), is utilized to control the growth of bacteria, fungi, and algae in a variety of settings. wikipedia.org These include industrial water systems, pulp and paper mills, oilfield operations, and as a preservative in paints, adhesives, and coatings. atamankimya.com

The carbonitrile (-C≡N) group present in this compound enhances the molecule's reactivity, making it a valuable building block in synthetic chemistry. cymitquimica.com This functional group can undergo various chemical transformations:

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The compound can participate in nucleophilic substitution reactions.

Oxidation: The isothiazole ring can be oxidized to form the corresponding sulfoxides or sulfones.

This chemical versatility allows for the synthesis of a wide array of more complex molecules, positioning this compound derivatives as important intermediates in the development of new materials and biologically active compounds. For instance, isothiazole derivatives are used to protect polymers, dyes, detergents, and leather goods from microbial degradation and also serve as antifouling agents. researchgate.net

| Application Area | Specific Use | Function | Reference |

|---|---|---|---|

| Industrial Biocides (Isothiazolinone Class) | Pulp/Paper Mills | Slime control | wikipedia.orgatamankimya.com |

| Cooling Water Systems | Control of bacteria, fungi, and algae | atamankimya.com | |

| Paints, Coatings, Adhesives | Preservative | atamankimya.com | |

| Oilfield Operations | Control of microbial growth | atamankimya.com | |

| Material Protection | Polymers, Dyes, Detergents | Protector against microbial degradation | researchgate.net |

| Leather Goods | Preservative | researchgate.net | |

| Marine Applications | Antifouling Agents | Prevent growth of marine organisms on surfaces | researchgate.net |

Future Research Directions and Unexplored Avenues in 4 Methylisothiazole 3 Carbonitrile Chemistry

Development of Novel and Sustainable Synthetic Routes

The development of environmentally friendly and efficient methods for synthesizing isothiazole (B42339) derivatives is a paramount goal. rsc.orgresearchgate.net Future research should focus on creating novel synthetic pathways to 4-Methylisothiazole-3-carbonitrile that adhere to the principles of green chemistry.

Key areas for exploration include:

Metal-Free Catalysis: Investigating metal-free catalytic systems, such as those promoted by visible light, can offer a sustainable alternative to traditional metal-catalyzed reactions. rsc.orgresearchgate.net For instance, photoredox catalysis using organic dyes could facilitate the key N-S bond formation under mild conditions. rsc.org

One-Pot Reactions: Designing one-pot, multi-component reactions would enhance efficiency by reducing intermediate purification steps, solvent waste, and energy consumption. organic-chemistry.org A potential approach could involve the condensation of a β-ketonitrile derivative with a sulfur source and an ammonia (B1221849) equivalent in a single step.

Flow Chemistry: Implementing continuous flow setups for the synthesis of this compound can offer improved safety, scalability, and product consistency. rsc.orgresearchgate.net Flow reactors allow for precise control over reaction parameters, which can be crucial for optimizing yield and minimizing byproducts.

| Synthetic Approach | Advantages | Key Research Focus |

| Metal-Free Photoredox Catalysis | Sustainable, mild conditions, avoids heavy metal contamination. rsc.orgresearchgate.net | Development of efficient organic photocatalysts for N-S bond formation. rsc.org |

| One-Pot Multi-Component Reactions | Increased efficiency, reduced waste, atom economy. organic-chemistry.org | Design of novel reaction cascades for the direct assembly of the substituted isothiazole ring. |

| Continuous Flow Synthesis | Enhanced safety, scalability, precise process control. rsc.orgresearchgate.net | Optimization of reactor design and reaction conditions for continuous production. |

Advanced Mechanistic Investigations via In Situ Spectroscopy and Computational Approaches

A deeper understanding of the reaction mechanisms underlying the formation and transformations of this compound is crucial for optimizing existing synthetic methods and discovering new reactivity. unilag.edu.ng

Future mechanistic studies should employ a combination of advanced techniques:

In Situ Spectroscopy: Techniques like in situ Raman and infrared (IR) spectroscopy can provide real-time monitoring of reaction intermediates and transition states. unilag.edu.ngacs.org This would allow for the direct observation of key steps in the formation of the isothiazole ring, such as the initial condensation and subsequent cyclization.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, calculate activation energies, and predict the stability of intermediates. researchgate.net These theoretical insights, when combined with experimental data, can provide a comprehensive picture of the reaction mechanism. researchgate.net

Exploration of New Chemical Transformations and Reactivity Patterns

The unique arrangement of functional groups in this compound—the methyl group, the nitrile, and the isothiazole ring itself—offers a rich landscape for exploring novel chemical transformations.

Potential areas of investigation include:

Nitrile Group Transformations: Beyond simple hydrolysis or reduction, the nitrile group can participate in cycloaddition reactions and be a precursor for various nitrogen-containing heterocycles. researchgate.net

C-H Functionalization: Direct functionalization of the methyl group or the C-5 position of the isothiazole ring would provide efficient routes to a wide range of derivatives without the need for pre-functionalized starting materials. researchgate.net

Ring-Opening and Rearrangement Reactions: Investigating the stability of the isothiazole ring under various conditions (e.g., photochemical) could lead to the discovery of novel rearrangement pathways, providing access to different heterocyclic scaffolds. d-nb.info

Rational Design of Derivatives with Tuned Electronic and Steric Properties

The ability to precisely modify the structure of this compound allows for the rational design of derivatives with tailored properties for specific applications. rsc.orgnih.gov

Future design strategies should focus on:

Modulation of Electronic Properties: Introducing electron-donating or electron-withdrawing groups at various positions on the isothiazole ring can significantly alter its electronic character, influencing its reactivity and potential as a ligand or electronic material. ucy.ac.cy

Steric Hindrance Control: Varying the size and shape of substituents can be used to control the steric environment around the reactive centers, enabling regioselective reactions and influencing binding affinities in biological systems. thieme-connect.com

Structure-Activity Relationship (SAR) Studies: Systematic synthesis and evaluation of a library of derivatives will allow for the development of robust SAR models, guiding the design of compounds with optimized properties for applications in medicinal chemistry and materials science. bohrium.comacs.org

Integration with Advanced High-Throughput Screening for Research Applications

High-throughput screening (HTS) is a powerful tool for rapidly assessing the biological or material properties of a large number of compounds. azolifesciences.com Integrating the synthesis of this compound derivatives with HTS can accelerate the discovery of new research applications.

Key aspects of this integration include:

Q & A

Q. What synthetic methodologies are commonly employed for preparing 4-Methylisothiazole-3-carbonitrile derivatives?

Synthesis typically involves cyclization or functionalization strategies. For example:

- Ionic liquid-mediated synthesis : Reactions using 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF₄]) at 80°C for 10 hours yield high-purity products (e.g., 93% yield for pyrazole-carbonitrile derivatives) .

- Triazenylpyrazole precursors : Reactions in methylene chloride with trifluoroacetic acid (TFA) at 50°C, followed by purification via flash chromatography, achieve yields >85% .

- Nitrile group introduction : Substitution reactions using malononitrile or cyano sources under reflux conditions are also effective .

Q. Table 1. Comparison of Synthetic Methods

| Method | Key Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Ionic liquid cyclization | [bmim][BF₄], 80°C, 10h | 93 | |

| Triazenyl precursor | CH₂Cl₂, TFA, 50°C | 88 | |

| Nitrile substitution | Malononitrile, ethanol reflux | 78–85 |

Q. How is the molecular structure of this compound characterized in crystallographic studies?

Structural elucidation relies on:

- X-ray crystallography : Determines bond lengths (e.g., C–S = 1.67–1.71 Å), angles (e.g., C–N–C = 115–120°), and non-covalent interactions like C–H⋯N hydrogen bonds and π–π stacking .

- Spectroscopic techniques :

Q. Table 2. Key Crystallographic Parameters

| Parameter | Value (Å/°) | Reference |

|---|---|---|

| C≡N bond length | 1.14–1.16 | |

| C–H⋯N hydrogen bond | 2.50–2.70 | |

| π–π stacking distance | 3.60–3.80 |

Q. What analytical strategies resolve contradictions in reaction outcomes or purity?

- Chromatographic techniques : TLC monitors reaction progress, while flash chromatography (e.g., cyclohexane/ethyl acetate gradients) isolates pure products .

- Spectroscopic cross-validation : Discrepancies in synthetic yields are resolved by comparing NMR data with crystallographically validated structures .

- Elemental analysis : Confirms purity (>95%) by matching calculated vs. observed C/H/N/S ratios .

Advanced Research Questions

Q. What mechanistic pathways govern the reactivity of the nitrile group in nucleophilic additions?

The nitrile group participates in:

- Nucleophilic attack : Amines or hydrazines form imine intermediates, which cyclize into pyrazole or triazole derivatives. For example, hydrazine addition to 6-acetyl-4-oxo-4H-chromene-3-carbonitrile yields pyrazole hybrids .

- Electrophilic substitution : The nitrile’s electron-withdrawing nature directs electrophiles to the isothiazole ring’s 5-position, enabling regioselective functionalization .

Q. Table 3. Reaction Pathways and Outcomes

| Reaction Type | Reagents | Product Class | Reference |

|---|---|---|---|

| Nucleophilic addition | Hydrazine | Pyrazole derivatives | |

| Electrophilic substitution | Halogens/alkyl halides | Halogenated isothiazoles |

Q. How do computational models predict the biological targets of this compound derivatives?

- Molecular docking : Studies on chromeno-isoxazole analogs identify binding affinities for enzymes like cyclooxygenase (COX-2) or kinases, guided by π–π interactions and hydrogen bonds .

- QSAR modeling : Correlates substituent effects (e.g., methyl or nitro groups) with anti-inflammatory or antitumor activity .

Q. Key Findings :

Q. How are stability and storage conditions optimized for this compound derivatives?

- Thermal stability : Thermogravimetric analysis (TGA) shows decomposition temperatures >150°C for most derivatives .

- Storage recommendations : Anhydrous conditions at 0–6°C prevent hydrolysis of the nitrile group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.